![molecular formula C20H22ClN3O3S B2510470 N-((1-(苯并[d]噁唑-2-基)哌啶-4-基)甲基)-3-氯-2-甲基苯磺酰胺 CAS No. 1797724-86-7](/img/structure/B2510470.png)
N-((1-(苯并[d]噁唑-2-基)哌啶-4-基)甲基)-3-氯-2-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound featuring a benzoxazole ring system, a piperidine moiety, and a sulfonamide group
科学研究应用
Medicinal Chemistry: It has shown promise as a lead compound in drug discovery, particularly in the development of anti-inflammatory and analgesic agents.
Material Science: Its unique structural features make it a candidate for use in advanced materials, such as organic semiconductors and fluorescent dyes.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, facilitating the creation of new chemical entities with diverse biological activities.
作用机制
Target of Action
The primary targets of this compound are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the regulation of receptor trafficking . This can lead to changes in the signaling pathways of G protein-coupled receptors
Result of Action
The inhibition of GRK-2 and -5 by this compound can potentially lead to therapeutic effects in the treatment of cardiovascular disease . .
生化分析
Biochemical Properties
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide has been identified as a potential inhibitor of G-protein-coupled receptor kinases (GRK)-2 and -5 . These kinases are involved in the regulation of receptor trafficking and signaling, and their inhibition could have significant effects on cellular function .
Cellular Effects
The effects of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide on cells are largely dependent on its interactions with GRK-2 and -5 . By inhibiting these kinases, this compound could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide involves its binding to GRK-2 and -5, inhibiting their activity . This could lead to changes in gene expression and cellular function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazole core. One common approach is the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like nitric acid or bromine, often in the presence of a catalyst, are used.
Major Products Formed:
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Piperidinol derivatives.
Substitution: Nitrobenzoxazoles or halogenated benzoxazoles.
相似化合物的比较
Benzoxazole Derivatives: These compounds share the benzoxazole ring system and are known for their diverse biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are often used in medicinal chemistry for their pharmacological properties.
Sulfonamide Derivatives: These compounds are widely used in drug development due to their ability to interact with biological targets.
Uniqueness: N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-chloro-2-methylbenzenesulfonamide stands out due to its unique combination of structural features, which contribute to its multifaceted applications in scientific research.
属性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-chloro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-14-16(21)5-4-8-19(14)28(25,26)22-13-15-9-11-24(12-10-15)20-23-17-6-2-3-7-18(17)27-20/h2-8,15,22H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFBZMZWUFGXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
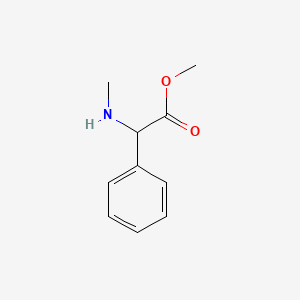
![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2510389.png)
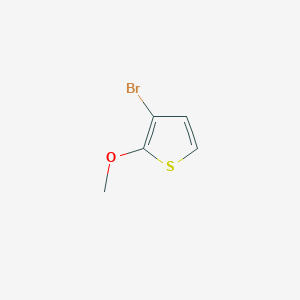
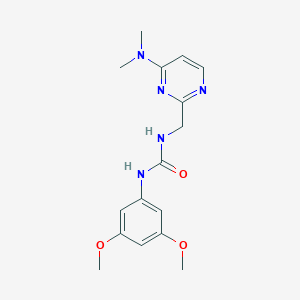
![1-{2-[Cyano(2-fluoro-5-methylphenyl)amino]ethyl}-5-nitro-1,2-dihydropyridin-2-one](/img/structure/B2510392.png)
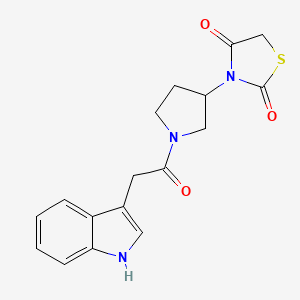
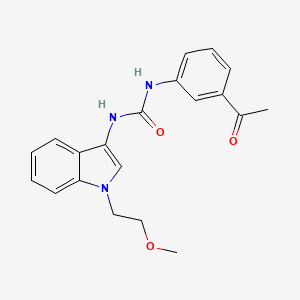
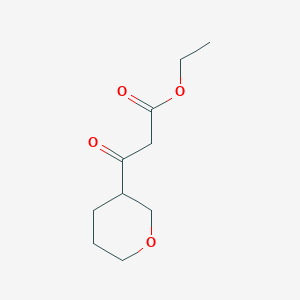
![ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2510400.png)
![{2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B2510401.png)
![(6,6-Difluorospiro[2.5]octan-1-yl)methanol](/img/structure/B2510403.png)
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2510405.png)
![N-cyclohexyl-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2510407.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2510410.png)
